molecular formula C6H9Cl2N3 B3059563 5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride CAS No. 70476-08-3

5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride

Cat. No.: B3059563
CAS No.: 70476-08-3
M. Wt: 194.06 g/mol
InChI Key: IUICOFBIOJSLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride typically involves the chloromethylation of 2-methylpyrimidin-4-amine. This can be achieved through the reaction of 2-methylpyrimidin-4-amine with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-70°C)

    Solvent: Aqueous or organic solvents such as dichloromethane

    Catalysts: Acidic catalysts like hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction reactions: Reduction of the compound can lead to the formation of the corresponding alcohols.

Common Reagents and Conditions

    Substitution reactions: Common reagents include amines, thiols, and alcohols, often under basic conditions.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution reactions: Products include substituted pyrimidines with various functional groups.

    Oxidation reactions: Products include aldehydes and carboxylic acids.

    Reduction reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzymatic activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrimidin-4-amine: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    5-Methyl-2-pyrimidinamine: Similar structure but with a methyl group instead of a chloromethyl group.

    4-Amino-2-methylpyrimidine: Similar core structure but different substitution pattern.

Uniqueness

5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent modification of biomolecules. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-(chloromethyl)-2-methylpyrimidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3.ClH/c1-4-9-3-5(2-7)6(8)10-4;/h3H,2H2,1H3,(H2,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUICOFBIOJSLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614369
Record name 5-(Chloromethyl)-2-methylpyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70476-08-3
Record name NSC131816
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Chloromethyl)-2-methylpyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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